
eCF309
Übersicht
Beschreibung
eCF309 ist ein potenter, selektiver und zellpermeabler Inhibitor des mechanistischen oder mammalianen Zielproteins von Rapamycin (mTOR). mTOR ist eine Serin/Threonin-Proteinkinase, die als katalytische Untereinheit von zwei essentiellen Proteinkomplexen namens mTORC1 und mTORC2 fungiert . Diese Komplexe spielen eine zentrale Rolle in mehreren Signaltransduktionskaskaden und fungieren als Sensoren, die mehrere extrazelluläre und intrazelluläre Signale integrieren, um den Zellstoffwechsel, die Proliferation, das Überleben und die Migration zu koordinieren . Erhöhte mTOR-Signalgebung findet sich bei vielen Krebsarten, Stoffwechselstörungen und neurodegenerativen Erkrankungen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, einschließlich der Herstellung von Zwischenprodukten und der endgültigen Verbindung. Die allgemeinen experimentellen Protokolle umfassen Mikrowellenbestrahlte Reaktionen, die in einem Biotage Initiator-Mikrowellensynthesizer durchgeführt werden, und nicht-Mikrowellenreaktionen, die unter einer inerten Stickstoffatmosphäre unter Verwendung wasserfreier Lösungsmittel durchgeführt werden . Die Synthese von Zwischenprodukten und der Leitverbindung umfasst die Verwendung verschiedener Reagenzien und Bedingungen, wie z. B. 1H-Pyrazolo[3,4-d]pyrimidin-4-amin und Formamid . Die endgültige Verbindung, this compound, wird durch eine Reihe von Reaktionen erhalten, einschließlich der Verwendung von Palladium(II)-acetat und Kaliumcarbonat .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Die Verbindung wurde gegen 375 Wildtyp- und mutierte Kinasen profiliert und hat einen S-Score von 0,01, wenn sie bei 10 Mikromolar getestet wird . Die Acetalgruppe von this compound ist für die Bioaktivität und Stabilität der Verbindung im Zytoplasma notwendig . Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen die Hemmung der mTOR-Kinaseaktivität und die Induktion des Zellzyklusarrestes .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird this compound als hochwertige chemische Sonde verwendet, um die Phosphorylierung von Proteinsubstraten mit hoher Selektivität zu untersuchen . In der Biologie wird this compound verwendet, um die ätiologische Rolle von mTOR und seinen Signalwegen in krankheitsrelevanten zellbasierten und in vivo-Modellen zu klären . In der Medizin wird this compound verwendet, um starke pharmakologische Beweise zu generieren, um eine Zielhypothese zu validieren oder zu widerlegen und geeignete Biomarker und rationale Kombinationsstrategien für Medikamente zu identifizieren . In der Industrie wird this compound verwendet, um die klinische Translation zu erleichtern und neue therapeutische Strategien zur Behandlung einer breiten Palette von Krebserkrankungen zu entwickeln .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der mTOR-Kinaseaktivität mit niedriger nanomolarer Potenz sowohl in vitro als auch in Zellen . Die Verbindung blockiert die Phosphorylierung von Proteinsubstraten mit hoher Selektivität und stört so die Signaltransduktionskaskaden, die von mTORC1 und mTORC2 vermittelt werden . Diese Hemmung führt zur Induktion des Zellzyklusarrestes und zur Unterdrückung des Zellstoffwechsels, der Proliferation, des Überlebens und der Migration . Die beteiligten molekularen Ziele und Pfade umfassen den Phosphorylierungsstatus von nachgeschalteten Molekülen wie 4E-BP1, AKT und P70-S6K .
Wissenschaftliche Forschungsanwendungen
Biochemical Properties
eCF309 functions as an ATP-competitive inhibitor of mTOR, specifically targeting the mTORC1 and mTORC2 complexes. Key biochemical properties include:
- Potency : Exhibits low nanomolar potency with an IC50 ranging from 10 to 15 nM in both in vitro and cellular assays .
- Selectivity : Demonstrates high selectivity with an S-score of 0.01 at 10 µM, indicating minimal off-target effects compared to other kinases .
- Mechanism of Action : Inhibits the phosphorylation of downstream targets such as 4E-BP1, AKT, and P70-S6K, thereby disrupting mTOR signaling pathways critical for cell cycle progression and metabolism .
Cellular Effects
The inhibition of mTOR by this compound leads to significant alterations in cellular behavior:
- Cell Growth and Proliferation : this compound effectively reduces cell viability and proliferation across various cancer cell lines, including glioma cells .
- Metabolic Regulation : The compound influences metabolic pathways by modulating gene expression related to cell growth and survival.
- Subcellular Localization : this compound is directed to specific organelles within the cell, ensuring effective interaction with its targets.
Scientific Research Applications
This compound has diverse applications across multiple fields:
Cancer Research
This compound has been extensively studied for its potential in cancer therapy due to its ability to inhibit mTOR signaling, which is often dysregulated in tumors. Notable findings include:
- Glioma Studies : In a study focusing on glioma cells, this compound exhibited strong antiproliferative properties, outperforming several existing treatments. It was shown to synergize effectively with other inhibitors targeting the PI3K/mTOR pathway .
- Combination Therapies : Research indicates that combining this compound with other agents can enhance therapeutic efficacy against resistant cancer types by targeting multiple pathways simultaneously .
Chemical Biology
As a chemical probe, this compound serves as a valuable tool for elucidating the role of mTOR in various biological processes. Its high selectivity allows researchers to study mTOR's specific functions without interference from other kinases.
Case Studies
Wirkmechanismus
Target of Action
eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic or mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that operates as the catalytic subunit of two essential protein complexes called mTORC1 and mTORC2 . These complexes play a central role in several signal transduction cascades, acting as sensors that integrate multiple extracellular and intracellular signals to coordinate cell metabolism, proliferation, survival, and migration .
Mode of Action
This compound blocks the phosphorylation of protein substrates with high selectivity . This inhibition of mTOR kinase activity is essential to probe and elucidate the etiological role of such molecules and their signaling pathways .
Biochemical Pathways
The mTOR complexes (mTORC1 and mTORC2) play a central role in several signal transduction cascades . Increased mTOR signaling is found in many types of cancers, metabolic disorders, and neurodegenerative diseases . In cancer, augmented phosphorylative activity contributes to cancer pathogenesis and chemoresistance mechanisms, typically induced via genetic dysregulation of different upstream modulators of mTORC1 and/or mTORC2 such as EGFR, PI3K, PTEN, AKT, RAS, or RAF .
Result of Action
The inhibition of mTOR by this compound leads to a decrease in the phosphorylation of protein substrates, which can disrupt the signaling pathways that these proteins are involved in . This disruption can lead to a variety of cellular effects, including a decrease in cell proliferation, which is why mTOR inhibitors like this compound are being investigated for their potential use in cancer treatment .
Biochemische Analyse
Biochemical Properties
eCF309 functions as an mTOR inhibitor by blocking the phosphorylation of protein substrates with high selectivity. It interacts with the mTOR kinase, specifically targeting the mTORC1 and mTORC2 complexes. These interactions inhibit the kinase activity of mTOR, preventing the phosphorylation of downstream targets such as 4E-BP1, AKT, and P70-S6K . The selectivity of this compound is demonstrated by its low nanomolar potency and excellent selectivity profile, making it a valuable tool for studying mTOR signaling pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting mTOR signaling, this compound influences cell function, including cell growth, proliferation, and survival. It impacts cell signaling pathways by reducing the phosphorylation of key proteins involved in these processes. Additionally, this compound affects gene expression and cellular metabolism, leading to altered cellular responses and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the mTOR kinase, leading to the inhibition of its enzymatic activity. This compound prevents the phosphorylation of downstream targets, thereby disrupting mTOR-mediated signaling pathways. This inhibition results in decreased cell growth and proliferation, as well as altered gene expression and metabolic activity . The acetal group of this compound is essential for its bioactivity and stability within the cytoplasm .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods. Degradation of this compound can occur, leading to reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of mTOR signaling and its downstream targets .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits mTOR signaling without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve optimal inhibition of mTOR activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with mTOR signaling. By inhibiting mTOR, this compound affects metabolic flux and metabolite levels within cells. It interacts with enzymes and cofactors involved in these pathways, leading to altered metabolic activity and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that this compound reaches its target sites effectively. The compound’s cell-permeable nature allows it to penetrate cellular membranes and exert its inhibitory effects on mTOR signaling .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that this compound interacts with its intended targets, such as the mTORC1 and mTORC2 complexes, within the cytoplasm .
Vorbereitungsmethoden
The synthesis of eCF309 involves several steps, including the preparation of intermediates and the final compound. The general experimental protocols involve microwave-irradiated reactions carried out in a Biotage Initiator microwave synthesizer and non-microwave reactions performed under an inert atmosphere of nitrogen using anhydrous solvents . The synthesis of intermediate compounds and the lead compound involves the use of various reagents and conditions, such as 1H-pyrazolo[3,4-d]pyrimidin-4-amine and formamide . The final compound, this compound, is obtained through a series of reactions, including the use of palladium acetate and potassium carbonate .
Analyse Chemischer Reaktionen
eCF309 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has been profiled against 375 wild-type and mutant kinases and has an S-score of 0.01 when tested at 10 micromolar . The acetal group of this compound is necessary for the compound’s bioactivity and stability in the cytoplasm . The major products formed from these reactions include the inhibition of mTOR kinase activity and the induction of cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
eCF309 ist einzigartig in seiner niedrigen nanomolaren Potenz, hohen Selektivität und Zellpermeabilität im Vergleich zu anderen mTOR-Inhibitoren . Ähnliche Verbindungen umfassen andere mTOR-Inhibitoren wie Rapamycin, Everolimus und Temsirolimus . this compound zeichnet sich durch seine bemerkenswerte Potenz in Zellen und seine relativ einfache Synthese aus . Das Aldehydderivat von this compound zeigte keine Aktivität, was beweist, dass die Acetalgruppe für die Bioaktivität und Stabilität der Verbindung im Zytoplasma notwendig ist .
Biologische Aktivität
eCF309 is a highly selective and potent inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase involved in cell growth, proliferation, and survival. Its biological activity has been extensively studied, particularly in the context of cancer therapy. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potency, selectivity, and relevant case studies.
- Chemical Name : 3-(2-Amino-5-benzoxazolyl)-1-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- CAS Number : 2001571-40-8
- Molecular Formula : C15H19N5O2
- Purity : ≥98%
- Solubility : Cell-permeable
This compound functions as an ATP-competitive inhibitor of mTOR by binding to its catalytic site, thereby blocking the phosphorylation of downstream targets involved in the mTOR signaling pathway. This inhibition leads to reduced cell proliferation and survival in various cancer cell lines.
Potency and Selectivity
The potency of this compound is characterized by its low IC50 values:
Target | IC50 (nM) | Selectivity |
---|---|---|
mTOR | 15 | High |
PI3Kα (E545K mutant) | 981 | Moderate |
DNA-PK | 90 | Moderate |
DDR1 | 77 | Moderate |
This compound exhibits over 60-fold selectivity for mTOR over PI3K isoforms, making it a valuable tool for studying mTOR-related pathways without significant off-target effects .
Antiproliferative Activity
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines:
- MCF7 (breast cancer) : EC50 = 8.5 nM
- U87 (glioma) : EC50 = 13 nM
- T98 (glioma) : EC50 = 10 nM
The compound's antiproliferative effects are attributed to its ability to inhibit the mTOR signaling pathway. Combination studies with other inhibitors such as GDC0941 (a pan-PI3K inhibitor) have shown synergistic effects, enhancing the overall antiproliferative activity against glioma cells .
Study on Glioma Cells
A comprehensive study explored the effects of this compound on patient-derived glioma cells. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through mTOR pathway inhibition. Synergistic effects were observed when this compound was combined with other targeted therapies, suggesting its potential in combination treatment strategies for glioblastoma multiforme (GBM) .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound revealed that modifications at the N1 position of the pyrazolopyrimidine ring significantly influenced its potency and selectivity. The presence of oxygen atoms in this region was found to enhance mTOR selectivity while maintaining low off-target activity .
Eigenschaften
IUPAC Name |
5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSICWGWNIOOULV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes eCF309 a valuable tool for studying mTOR signaling?
A1: this compound is a highly potent and selective inhibitor of the mTOR kinase. [] This means it can effectively block the activity of mTOR at low concentrations while having minimal effects on other kinases. This high selectivity is crucial for researchers because it allows them to specifically investigate the role of mTOR in various cellular processes and disease models without confounding results due to off-target effects. The compound's effectiveness in cell-based assays further strengthens its utility as a tool for dissecting the complexities of mTOR signaling. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.